2-(difluoromethyl)piperidin-4-olhydrochloride,Mixtureofdiastereomers

basicity hERG liability CNS drug design

2-(Difluoromethyl)piperidin-4-ol hydrochloride, supplied as a mixture of diastereomers, is a fluorinated piperidine building block featuring a difluoromethyl (CHF2) group at the 2-position, a hydroxyl at the 4-position, and a hydrochloride salt form. With a molecular weight of 187.61 g/mol and a computed LogP of -0.35, it occupies a balanced hydrophilic-lipophilic space suitable for fragment-based screening libraries.

Molecular Formula C6H12ClF2NO
Molecular Weight 187.61 g/mol
Cat. No. B13577625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(difluoromethyl)piperidin-4-olhydrochloride,Mixtureofdiastereomers
Molecular FormulaC6H12ClF2NO
Molecular Weight187.61 g/mol
Structural Identifiers
SMILESC1CNC(CC1O)C(F)F.Cl
InChIInChI=1S/C6H11F2NO.ClH/c7-6(8)5-3-4(10)1-2-9-5;/h4-6,9-10H,1-3H2;1H
InChIKeyLXBVPDAYYWGZDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Difluoromethyl)piperidin-4-ol Hydrochloride (Mixture of Diastereomers): Physicochemical Baseline and Drug Discovery Relevance


2-(Difluoromethyl)piperidin-4-ol hydrochloride, supplied as a mixture of diastereomers, is a fluorinated piperidine building block featuring a difluoromethyl (CHF2) group at the 2-position, a hydroxyl at the 4-position, and a hydrochloride salt form. With a molecular weight of 187.61 g/mol and a computed LogP of -0.35, it occupies a balanced hydrophilic-lipophilic space suitable for fragment-based screening libraries [1]. The compound belongs to a class of 3D fragments that have gained attention in medicinal chemistry for their ability to modulate key physicochemical properties such as basicity, lipophilicity, and hydrogen-bonding potential through strategic fluorination [1].

Why Simple Analogs Cannot Replace 2-(Difluoromethyl)piperidin-4-ol Hydrochloride in Lead Optimization


The difluoromethyl group at the 2-position of the piperidine ring imparts a distinct combination of electronic and steric effects that cannot be replicated by common substituents such as methyl, trifluoromethyl, or by repositioning the fluorine atoms to the 4-position. Substituting CHF2 for CH3 dramatically alters basicity and lipophilicity, while replacing CHF2 with CF3 eliminates hydrogen-bond donor capability entirely [1]. These physicochemical differences translate directly into altered target binding, off-target liability (e.g., hERG), and pharmacokinetic profiles, meaning that even seemingly minor structural changes can derail a lead series [1].

Quantitative Differentiation of 2-(Difluoromethyl)piperidin-4-ol Hydrochloride Against Closest Analogs


Basicity Suppression: 2.76 pKa Units Lower Than Unsubstituted Piperidine

The electron-withdrawing CHF2 group at the 2-position reduces the basicity of the piperidine nitrogen. The predicted pKa of the conjugate acid of (2R)-2-(difluoromethyl)piperidine is 8.36 , substantially lower than the pKa of unsubstituted piperidine (11.12) . This ΔpKa of –2.76 units directly correlates with reduced affinity for the hERG potassium channel, a common source of cardiotoxicity, as demonstrated in fluorinated piperidine series .

basicity hERG liability CNS drug design

Lipophilicity Shift: 0.8 Log Units More Hydrophilic Than 2-Methylpiperidin-4-ol

The CHF2 group significantly lowers lipophilicity relative to a simple methyl substituent. The target compound exhibits a computed LogP of –0.35 [1], while the non-fluorinated analogue 2-methylpiperidin-4-ol has a reported LogP of 0.448 [2]. This reduction of approximately 0.8 Log units translates into improved predicted aqueous solubility and a lower propensity for non-specific protein binding, attributes that are highly valued in fragment-based drug discovery [1].

lipophilicity aqueous solubility fragment-based screening

Hydrogen-Bond Donor Capacity: CHF2 Engages in H-Bonds That CF3 Cannot

The difluoromethyl group (CHF2) is a recognized lipophilic hydrogen-bond donor capable of mimicking hydroxyl (OH) or thiol (SH) interactions, with hydrogen-bond acidity values (A) ranging from 0.046 to 0.077 depending on the scaffold [1]. In contrast, the trifluoromethyl group (CF3) lacks a polarized C–H bond and does not act as a hydrogen-bond donor [1]. This functional distinction means that the target compound can engage in specific H-bond interactions with biological targets that are inaccessible to its CF3-substituted counterpart [1].

bioisostere hydrogen bond donor CF2H vs CF3

Optimal Use Cases for 2-(Difluoromethyl)piperidin-4-ol Hydrochloride Based on Evidence


Fragment-Based Drug Discovery Libraries Requiring 3D Diversity and Controlled Basicity

The compound's low predicted pKa (8.36) and moderate LogP (−0.35) position it as an ideal fragment for screening campaigns targeting CNS or cardiovascular indications where hERG liability must be minimized . Its three-dimensional character and balanced physicochemical profile align with the 'lead-likeness' criteria established for fluorinated piperidine fragments .

Bioisosteric Replacement of Hydroxyl or Thiol Groups in Lead Optimization

When a lead series requires replacement of a metabolically labile hydroxyl or thiol group, the CHF2 moiety serves as a lipophilic hydrogen-bond donor isostere . The target compound can be incorporated into SAR explorations where CF3 substitution has failed to recapitulate key binding interactions, as the CHF2 group retains H-bond donor capacity while providing greater metabolic stability than OH or SH .

Synthesis of Gamma-Secretase Modulators and Other CNS-Targeted Therapeutics

Difluorinated piperidine scaffolds have demonstrated utility as gamma-secretase modulators, selectively lowering Aβ42 production in vivo without Notch-related toxicity . The 2-difluoromethyl substitution pattern of the target compound provides a starting point for constructing analogs in this therapeutic class, where precise modulation of piperidine basicity and lipophilicity is critical for achieving the desired pharmacological profile.

Parallel Synthesis and MedChem Building Block Procurement Where Solubility and Consistency Are Paramount

Supplied as a hydrochloride salt, the compound offers enhanced handling and dissolution properties relative to free-base forms, facilitating automated weighing and liquid dispensing in high-throughput parallel synthesis . The availability of the compound as a mixture of diastereomers enables exploration of stereochemical diversity in initial library production, allowing medicinal chemists to identify active diastereomers before committing to costly stereoselective synthesis.

Quote Request

Request a Quote for 2-(difluoromethyl)piperidin-4-olhydrochloride,Mixtureofdiastereomers

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.